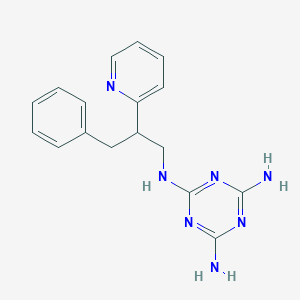
2-N-(3-phenyl-2-pyridin-2-ylpropyl)-1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N-(3-phenyl-2-pyridin-2-ylpropyl)-1,3,5-triazine-2,4,6-triamine is a chemical compound that has gained significant attention in the field of scientific research. The compound is commonly referred to as PPT and is known for its various applications in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of PPT is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, PPT has been shown to modulate the activity of certain receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that PPT has various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, PPT has been shown to modulate the activity of certain receptors in the brain, leading to its neuroprotective effects. PPT has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PPT in lab experiments is its potential as a therapeutic agent in the treatment of various diseases. Additionally, PPT is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of using PPT in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several potential future directions for the study of PPT. One potential direction is the development of PPT as a therapeutic agent for the treatment of various diseases. Additionally, further studies could be conducted to better understand the mechanism of action of PPT and its potential applications in the field of pharmacology. Finally, studies could be conducted to investigate the potential toxicity of PPT and ways to mitigate this toxicity.
Conclusion:
In conclusion, PPT is a chemical compound that has gained significant attention in the field of scientific research. It has potential as an anti-cancer agent, anti-inflammatory agent, and neuroprotective agent. However, further research is needed to fully understand its mechanism of action and potential applications in the field of pharmacology.
Méthodes De Synthèse
The synthesis of PPT involves the reaction of 2-chloro-4,6-bis(3-pyridyl)-1,3,5-triazine with 3-phenyl-2-aminopropanol in the presence of a base. This reaction results in the formation of PPT as a white crystalline solid.
Applications De Recherche Scientifique
PPT has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to have potential as an anti-cancer agent, with studies showing that it inhibits the growth of cancer cells. PPT has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, PPT has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
2-N-(3-phenyl-2-pyridin-2-ylpropyl)-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7/c18-15-22-16(19)24-17(23-15)21-11-13(14-8-4-5-9-20-14)10-12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H5,18,19,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFXKPUPGFXWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC2=NC(=NC(=N2)N)N)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4aS,7aS)-6-(1,2-thiazole-3-carbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone](/img/structure/B7431703.png)
![3-[2-[(6-bromoquinazolin-4-yl)amino]ethyl]-3-hydroxy-1H-indol-2-one](/img/structure/B7431728.png)
![2-[Benzyl-(4,6-diamino-1,3,5-triazin-2-yl)amino]-1-[3-(difluoromethoxy)phenyl]ethanol](/img/structure/B7431750.png)
![4-(3-fluorophenyl)-N-(imidazo[1,2-a]pyridin-7-ylmethyl)-1,3,5-triazin-2-amine](/img/structure/B7431754.png)
![2-N-[(4-methylcyclohexyl)-(2-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7431765.png)
![2-N-[(2S,3R)-2-phenyloxolan-3-yl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B7431771.png)
![5-bromo-N-imidazo[1,2-a]pyridin-6-yl-2,3-dihydroindole-1-carboxamide](/img/structure/B7431786.png)
![N-[1-[(2-chloro-5-fluorophenyl)methyl]pyrazol-4-yl]-6-methoxy-2-(methoxymethyl)pyrimidin-4-amine](/img/structure/B7431789.png)

![2-Methoxy-1-[4-[1-(2-methylpropyl)pyrazole-4-carbonyl]-1,4-diazepan-1-yl]ethanone](/img/structure/B7431798.png)
![N-(3-methoxy-4-propoxyphenyl)-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7431802.png)
![5-bromo-6-methyl-N-[4-(oxolan-3-yl)phenyl]pyrimidin-4-amine](/img/structure/B7431808.png)
![5-[[4-[(2-Fluoropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7431809.png)
![6-[[6-(difluoromethyl)pyrimidin-4-yl]amino]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B7431816.png)